(2-Methyl-4-(4-methylpiperidin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Methyl-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a 4-methylpiperidin-1-yl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and substituted phenyl derivatives .
Scientific Research Applications
(2-Methyl-4-(4-methylpiperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-4-(4-methylpiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design . The compound can also participate in various catalytic cycles, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the methyl and piperidinyl substitutions, making it less versatile in certain applications.
(4-Methylphenyl)boronic acid: Similar structure but without the piperidinyl group, leading to different reactivity and applications.
(4-(4-Methylpiperidin-1-yl)phenyl)boronic acid: Similar but lacks the methyl group on the phenyl ring, affecting its chemical properties.
Uniqueness
The presence of both the methyl and piperidinyl groups in (2-Methyl-4-(4-methylpiperidin-1-yl)phenyl)boronic acid provides unique steric and electronic properties, enhancing its reactivity and making it suitable for a broader range of applications compared to its analogs .
Properties
Molecular Formula |
C13H20BNO2 |
---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
[2-methyl-4-(4-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO2/c1-10-5-7-15(8-6-10)12-3-4-13(14(16)17)11(2)9-12/h3-4,9-10,16-17H,5-8H2,1-2H3 |
InChI Key |
ASKLWZBCKPUORT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCC(CC2)C)C)(O)O |
Origin of Product |
United States |
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